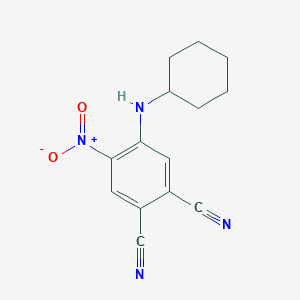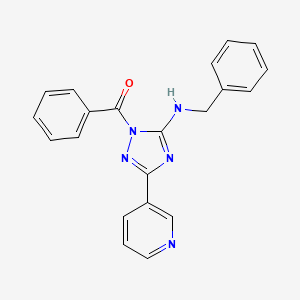
4-(cyclohexylamino)-5-nitrophthalonitrile
描述
4-(cyclohexylamino)-5-nitrophthalonitrile, also known as CNQX, is a synthetic compound that is widely used in scientific research. It belongs to the class of non-NMDA (N-methyl-D-aspartate) receptor antagonists and is commonly used to study the function and properties of glutamate receptors in the brain.
作用机制
4-(cyclohexylamino)-5-nitrophthalonitrile acts as a non-competitive antagonist of the AMPA subtype of glutamate receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This results in the inhibition of glutamate-induced depolarization and synaptic transmission. 4-(cyclohexylamino)-5-nitrophthalonitrile has a high affinity for the AMPA receptor and is highly selective, with little or no effect on other glutamate receptor subtypes.
Biochemical and Physiological Effects
4-(cyclohexylamino)-5-nitrophthalonitrile has a number of biochemical and physiological effects that make it useful for scientific research. By blocking the activity of AMPA receptors, 4-(cyclohexylamino)-5-nitrophthalonitrile can be used to investigate the role of glutamate in synaptic transmission and plasticity. It can also be used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's, which are associated with dysfunction of glutamate receptors. In addition, 4-(cyclohexylamino)-5-nitrophthalonitrile has been shown to have anti-convulsant and neuroprotective effects, making it a potential therapeutic agent for the treatment of epilepsy and stroke.
实验室实验的优点和局限性
4-(cyclohexylamino)-5-nitrophthalonitrile has several advantages for lab experiments. It is highly selective for the AMPA subtype of glutamate receptors, making it a useful tool for investigating the role of these receptors in various physiological and pathological processes. It is also relatively stable and easy to handle, with a long shelf life and low toxicity. However, there are some limitations to the use of 4-(cyclohexylamino)-5-nitrophthalonitrile in lab experiments. It is not effective at blocking all types of glutamate receptors, and its effects can vary depending on the experimental conditions and the cell type being studied. In addition, 4-(cyclohexylamino)-5-nitrophthalonitrile can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
未来方向
There are many future directions for research involving 4-(cyclohexylamino)-5-nitrophthalonitrile. One area of interest is the development of new derivatives of 4-(cyclohexylamino)-5-nitrophthalonitrile that are more selective and potent than the original compound. Another area of research is the use of 4-(cyclohexylamino)-5-nitrophthalonitrile in combination with other drugs or therapies to treat neurological disorders such as epilepsy and stroke. Finally, there is a need for more research into the long-term effects of 4-(cyclohexylamino)-5-nitrophthalonitrile on the brain and the potential risks associated with its use in humans.
Conclusion
In conclusion, 4-(cyclohexylamino)-5-nitrophthalonitrile is a synthetic compound that is widely used in scientific research to study the function and properties of glutamate receptors. It is a non-competitive antagonist of the AMPA subtype of glutamate receptors and has a number of biochemical and physiological effects that make it useful for investigating the role of glutamate in various physiological and pathological processes. While there are some limitations to the use of 4-(cyclohexylamino)-5-nitrophthalonitrile in lab experiments, it remains a valuable tool for studying the brain and developing new therapies for neurological disorders.
科学研究应用
4-(cyclohexylamino)-5-nitrophthalonitrile is widely used in scientific research to study the function and properties of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a critical role in synaptic transmission and plasticity. 4-(cyclohexylamino)-5-nitrophthalonitrile is a non-competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of glutamate receptors, which are involved in fast excitatory synaptic transmission. By blocking the activity of these receptors, 4-(cyclohexylamino)-5-nitrophthalonitrile can be used to investigate the role of glutamate in various physiological and pathological processes, including learning and memory, epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
4-(cyclohexylamino)-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-8-10-6-13(17-12-4-2-1-3-5-12)14(18(19)20)7-11(10)9-16/h6-7,12,17H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLKEPHWOBPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]acetamide](/img/structure/B4229319.png)
![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B4229325.png)
![N-(4-chlorophenyl)-N'-{2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethyl}urea](/img/structure/B4229330.png)
![5-acetyl-4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4229335.png)
![ethyl 4-(2,5-diethoxyphenyl)-2-oxo-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4229349.png)
![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4229351.png)
![2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B4229361.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4229366.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4229372.png)


![N-(2-isopropylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4229393.png)
![N-[1-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B4229403.png)
![11-(5-bromo-2-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4229408.png)